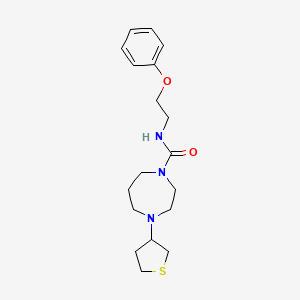
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential use in scientific research. PTZ-343 is a diazepane-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
作用机制
The mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is not yet fully understood, but studies have suggested that it may act as a GABA receptor agonist, which could explain its anticonvulsant properties. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been shown to modulate the activity of certain enzymes and neurotransmitters in the brain, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has a variety of biochemical and physiological effects, including the ability to reduce seizures in individuals with epilepsy, improve cognitive function in individuals with Alzheimer's disease, and modulate the activity of certain enzymes and neurotransmitters in the brain. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for use in the treatment of a wide range of diseases.
实验室实验的优点和局限性
One of the major advantages of using N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in scientific research is its unique properties and potential applications. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations associated with the use of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide in lab experiments. For example, the mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is not yet fully understood, which could make it difficult to interpret experimental results.
未来方向
There are a number of future directions that could be pursued in the study of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide. One potential area of research is in the development of new treatments for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide could be explored for its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide and to identify any potential side effects or limitations associated with its use.
合成方法
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylic acid with phenoxyethanol in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
科学研究应用
N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been used extensively in scientific research due to its unique properties and potential applications. One of the most promising areas of research involving N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is in the study of neurological disorders such as epilepsy and Alzheimer's disease. Studies have shown that N-(2-phenoxyethyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has anticonvulsant properties and may be able to reduce the severity and frequency of seizures in individuals with epilepsy.
属性
IUPAC Name |
N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-18(19-8-13-23-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-14-24-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWNVIUCJRNLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

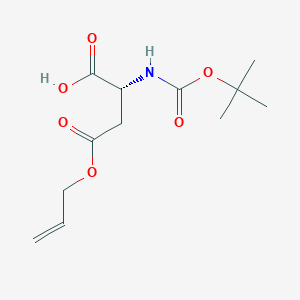
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2912316.png)

![11-(4,6-Dimethoxypyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2912319.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
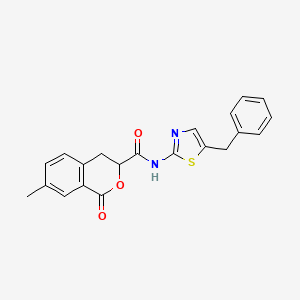
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
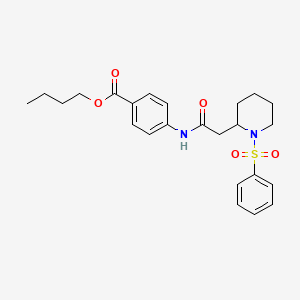
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)
![5-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)

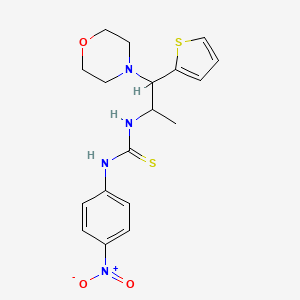
![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)